molecular formula C19H15N3O B12202860 Isonicotinic acid, (diphenylmethylene)hydrazide CAS No. 4813-14-3

Isonicotinic acid, (diphenylmethylene)hydrazide

Cat. No.: B12202860
CAS No.: 4813-14-3
M. Wt: 301.3 g/mol
InChI Key: SELLBXVSWRWVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isonicotinic acid, (diphenylmethylene)hydrazide is a compound that belongs to the class of hydrazides. It is derived from isonicotinic acid and is known for its significant biological activities, particularly in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic applications, especially in the treatment of tuberculosis and other bacterial infections .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, (diphenylmethylene)hydrazide typically involves the reaction of isonicotinic acid hydrazide with benzophenone. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, (diphenylmethylene)hydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various hydrazone derivatives, which have significant biological activities. These derivatives are often studied for their potential use in medicinal chemistry .

Scientific Research Applications

Isonicotinic acid, (diphenylmethylene)hydrazide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of isonicotinic acid, (diphenylmethylene)hydrazide involves its interaction with bacterial enzymes. It is a prodrug that is activated by bacterial catalase-peroxidase enzyme, leading to the formation of reactive intermediates that inhibit the synthesis of mycolic acids, essential components of the bacterial cell wall. This inhibition results in the disruption of cell wall synthesis and ultimately leads to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinic acid, (diphenylmethylene)hydrazide is unique due to its specific structure, which allows it to form various hydrazone derivatives with significant biological activities. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in medicinal chemistry .

Properties

CAS No.

4813-14-3

Molecular Formula

C19H15N3O

Molecular Weight

301.3 g/mol

IUPAC Name

N-(benzhydrylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C19H15N3O/c23-19(17-11-13-20-14-12-17)22-21-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14H,(H,22,23)

InChI Key

SELLBXVSWRWVOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NNC(=O)C2=CC=NC=C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.